1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
Overview
Description
“1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H17NO4 . It is also known by other names such as “1-tert-butyl 2-methyl 1H-pyrrole-1,2 (2H,5H)-dicarboxylate” and "1-O-tert-butyl 2-O-methyl 2,5-dihydropyrrole-1,2-dicarboxylate" .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3
. This code provides a standard way to encode the compound’s molecular structure and formula. The canonical SMILES representation is CC(C)(C)OC(=O)N1CC=CC1C(=O)OC
.
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 227.26 g/mol . The compound has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count .
Scientific Research Applications
Crystal Structure Analysis
- A study on the crystal structure of related compounds to 1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate, such as 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, revealed insights into the planarity of substituted pyrrole rings. This has implications for understanding the structural characteristics of similar compounds (Dazie et al., 2017).
Chemical Synthesis and Properties
- Research has shown that compounds like this compound can be used as dyes and pigments, owing to their long-range conjugated systems. This is based on studies of similar compounds, highlighting their potential in material science applications (Liu et al., 2014).
Potential in Coordination Chemistry and Catalysis
- A method for phosphanylation of 1-tert-butyl-1H-pyrrole was developed, leading to derivatives useful in coordination chemistry and catalysis. This research highlights the versatility of similar compounds in chemical synthesis (Smaliy et al., 2016).
Molecular Structure and Stability Analysis
- Investigations into similar compounds, such as 3-hydroxy-1H-pyrrole, have provided insights into their molecular structures and stability, which can be critical for their application in various scientific fields (Hill et al., 2009).
Applications in Drug Synthesis
- Synthesis techniques for similar compounds, like the creation of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, demonstrate the potential of this compound in drug development and synthesis (Porta et al., 1994).
Advanced Material Applications
- Research into derivatives of this compound suggests potential applications in advanced materials, such as spin labels for DEER distance measurement at room temperature. This underscores the compound's relevance in material science (Huang et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2,3-dihydropyrrole-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCPPYJWSDCBNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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